3-Iodoazetidine
Description
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Properties
IUPAC Name |
3-iodoazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6IN/c4-3-1-5-2-3/h3,5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJHFSUYEFLCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Spectroscopic and Methodological Guide to N-Boc-3-iodoazetidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Boc-3-iodoazetidine in Modern Drug Discovery
N-Boc-3-iodoazetidine, systematically named tert-butyl 3-iodoazetidine-1-carboxylate, is a pivotal synthetic building block in contemporary medicinal chemistry. Its rigid, strained four-membered azetidine ring, combined with the versatile reactivity of the iodo-substituent, makes it a highly sought-after precursor for the synthesis of novel small molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation of the azetidine nitrogen, rendering this compound an ideal starting material for the introduction of the azetidine motif into more complex molecular architectures. The azetidine scaffold is of particular interest in drug design as it can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity, which are critical for optimizing drug candidates. This guide provides a detailed analysis of the spectroscopic properties of N-Boc-3-iodoazetidine, offering a foundational understanding for its identification, characterization, and utilization in synthetic workflows.
Molecular Structure and Key Spectroscopic Features
The structural attributes of N-Boc-3-iodoazetidine are directly correlated with its characteristic spectroscopic signatures. The molecule consists of a central azetidine ring, with a bulky Boc protecting group attached to the nitrogen atom and an iodine atom at the 3-position. This arrangement dictates the chemical environment of each atom and, consequently, their behavior in various spectroscopic techniques.
Figure 1: Chemical structure of N-Boc-3-iodoazetidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-Boc-3-iodoazetidine, both ¹H and ¹³C NMR provide invaluable information regarding its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of N-Boc-3-iodoazetidine is characterized by distinct signals corresponding to the protons of the azetidine ring and the Boc protecting group. Due to the conformational rigidity of the four-membered ring, the methylene protons are diastereotopic, leading to more complex splitting patterns than might be naively expected.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.48 | tt | 1H | CH-I |
| 4.32 | t | 2H | CH₂ (azetidine) |
| 4.24 | dd | 2H | CH₂ (azetidine) |
| 1.45 | s | 9H | C(CH₃)₃ |
Table 1: ¹H NMR Spectroscopic Data for N-Boc-3-iodoazetidine.
Interpretation of the ¹H NMR Spectrum:
-
Azetidine Ring Protons: The methine proton (CH-I) at the 3-position, being directly attached to the carbon bearing the electronegative iodine atom, is shifted downfield to approximately 4.48 ppm and appears as a triplet of triplets. The methylene protons of the azetidine ring at positions 2 and 4 are diastereotopic and exhibit complex splitting patterns, appearing as a triplet and a doublet of doublets between 4.24 and 4.32 ppm.
-
Boc Protecting Group Protons: The nine equivalent protons of the tert-butyl group of the Boc protector give rise to a sharp singlet at approximately 1.45 ppm, a characteristic signature for this group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a carbon map of the molecule, with each unique carbon atom giving a distinct signal.
| Chemical Shift (δ) ppm | Assignment |
| 156.1 | C=O (Boc) |
| 79.8 | C(CH₃)₃ (Boc) |
| 56.0 | CH₂ (azetidine) |
| 28.3 | C(CH₃)₃ (Boc) |
| 6.5 | CH-I |
Table 2: ¹³C NMR Spectroscopic Data for N-Boc-3-iodoazetidine.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the Boc group is the most deshielded, appearing at approximately 156.1 ppm.
-
Quaternary Carbon (Boc): The quaternary carbon of the tert-butyl group is observed around 79.8 ppm.
-
Azetidine Ring Carbons: The methylene carbons of the azetidine ring are found at approximately 56.0 ppm. The methine carbon attached to the iodine atom is significantly shielded due to the "heavy atom effect" of iodine and appears far upfield at around 6.5 ppm.
-
Methyl Carbons (Boc): The three equivalent methyl carbons of the Boc group resonate at approximately 28.3 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of N-Boc-3-iodoazetidine is dominated by the characteristic absorption bands of the carbamate functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2977 | Medium | C-H stretch (alkane) |
| 1695 | Strong | C=O stretch (carbamate) |
| 1392 | Medium | C-H bend (t-butyl) |
| 1156 | Strong | C-O stretch (carbamate) |
Table 3: Key IR Absorption Bands for N-Boc-3-iodoazetidine.
Interpretation of the IR Spectrum:
-
C=O Stretch: A strong absorption band around 1695 cm⁻¹ is indicative of the carbonyl stretching vibration of the carbamate group in the Boc protector.
-
C-H Stretch: The peak at 2977 cm⁻¹ corresponds to the stretching vibrations of the C-H bonds in the alkyl portions of the molecule.
-
C-O Stretch: The strong band at approximately 1156 cm⁻¹ is attributed to the C-O stretching vibration within the carbamate linkage.
-
C-H Bend: The absorption at 1392 cm⁻¹ is characteristic of the bending vibration of the C-H bonds in the tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Electrospray Ionization (ESI):
-
m/z: 284 (M+H)⁺
Interpretation of the Mass Spectrum:
Under soft ionization conditions such as ESI, N-Boc-3-iodoazetidine readily forms the protonated molecular ion [M+H]⁺ at m/z 284. This corresponds to the molecular weight of the compound (283.11 g/mol ) plus the mass of a proton. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, C₈H₁₅INO₂⁺.
Experimental Protocols
The following are general procedures for the synthesis and spectroscopic characterization of N-Boc-3-iodoazetidine.
Synthesis of N-Boc-3-iodoazetidine
N-Boc-3-iodoazetidine is typically synthesized from N-Boc-3-hydroxyazetidine via an Appel-type reaction.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine in toluene are sequentially added imidazole, triphenylphosphine, and iodine.
-
The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous NaHCO₃ solution.
-
The organic layer is then washed with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure N-Boc-3-iodoazetidine.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
IR Spectroscopy:
-
IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.
Mass Spectrometry:
-
High-resolution mass spectra are typically acquired using an ESI-TOF (electrospray ionization-time of flight) mass spectrometer.
-
The sample is dissolved in a suitable solvent such as methanol or acetonitrile.
Conclusion
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) for N-Boc-3-iodoazetidine, a critical building block in modern synthetic and medicinal chemistry. The detailed interpretation of the spectral data, coupled with established experimental protocols, serves as a valuable resource for researchers in the positive identification and characterization of this compound. A thorough understanding of its spectroscopic properties is essential for ensuring the quality of starting materials and for monitoring the progress of reactions in which it is employed, ultimately facilitating the efficient synthesis of novel and potentially therapeutic molecules.
References
-
Iškauskienė, M., Ragaitė, G., Sløk, F. A., & Šačkus, A. (2020). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecular Diversity, 24(4), 1235–1251. [Link]
In-Depth Technical Guide: Physical Properties & Handling of tert-Butyl 3-iodoazetidine-1-carboxylate
[1][2]
Executive Summary
tert-Butyl this compound-1-carboxylate (CAS: 254454-54-1), often referred to as 1-Boc-3-iodoazetidine, is a critical high-value intermediate in medicinal chemistry.[1][2][3] It serves as a primary scaffold for introducing the azetidine ring—a four-membered nitrogen heterocycle increasingly favored in drug design for its ability to lower lipophilicity and improve metabolic stability compared to larger ring homologues like pyrrolidines or piperidines.[1][2]
This guide provides a rigorous analysis of its physicochemical properties, structural characterization data, and handling protocols. Unlike standard reagents, this compound possesses specific instabilities (thermal and photolytic) driven by the weak C–I bond and ring strain, requiring precise laboratory management to maintain integrity for downstream applications such as cross-coupling (Negishi, Suzuki) or nucleophilic substitution (
Physicochemical Specifications
The physical constants below represent the consensus data for high-purity (>97%) samples. Researchers should note that while often predicted as a solid based on molecular weight, the pure compound typically exists as a viscous oil or low-melting solid at room temperature.[1][2]
Table 1: Core Physical Properties[1][2]
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 283.11 g/mol | |
| CAS Number | 254454-54-1 | |
| Appearance | Clear to pale yellow viscous liquid (oil) | May solidify upon prolonged storage at -20°C. Darkens to brown upon iodine liberation.[1][2][4] |
| Density | 1.63 g/mL | High density due to the heavy iodine atom.[1][2] |
| Boiling Point | 282°C (Predicted) | Do not distill. Decomposes significantly before reaching boiling point at atmospheric pressure.[2] |
| Refractive Index | ||
| Solubility | Soluble in DCM, EtOAc, THF, MeOH, DMSO | Insoluble in water. |
| Flash Point | >110°C |
Structural Characterization
Accurate identification is paramount, particularly to distinguish the product from its precursor (1-Boc-3-hydroxyazetidine) or elimination byproducts (1-Boc-azetine).[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The iodine atom at the C3 position exerts a heavy-atom shielding effect on the attached carbon, resulting in a distinctively upfield shift in the
- 4.63 ppm (dd, J = 9.5, 8.0 Hz, 2H): Protons at C2/C4 (cis to I).
- 4.46 ppm (m, 1H): Methine proton at C3 (geminal to I).
- 4.28 ppm (dd, J = 10.4, 5.4 Hz, 2H): Protons at C2/C4 (trans to I).
- 1.43 ppm (s, 9H): tert-Butyl methyl protons.[2][4]
-
155.7 ppm: Carbamate Carbonyl (
).[2] - 80.3 ppm: Quaternary tert-butyl carbon.[1][2]
-
61.7 ppm: Azetidine ring carbons (
, C2/C4). -
28.4 ppm: tert-Butyl methyl carbons (
).[1][2] -
2.7 ppm: Iodinated carbon (
).[2][3] Note the extreme upfield shift.
Mass Spectrometry[4]
Synthesis & Purity Profile
Understanding the synthesis informs the impurity profile.[2] The standard industrial route involves the Appel Reaction converting 1-Boc-3-hydroxyazetidine to the iodide.[1][2]
Synthetic Pathway[3][4][5][6]
-
Reagents:
, Imidazole, , Toluene/DCM. -
Mechanism: Activation of alcohol by phosphonium salt followed by
displacement by iodide.[2] -
Critical Impurity: Triphenylphosphine oxide (
).[2] This byproduct is difficult to remove and often co-elutes with the product if the chromatography gradient is too polar.[2]
Visualization: Synthesis & Purification Workflow[1][2]
Figure 1: Standard synthetic workflow via Appel reaction, highlighting the critical quenching step to remove iodine color.
Handling, Stability & Safety
The C–I bond in this strained ring is susceptible to homolytic cleavage by light and heterolytic cleavage by heat.[2]
Stability Factors
-
Photolytic Instability: Exposure to UV/visible light promotes the release of iodine radicals, turning the sample pink/brown.[2]
-
Mitigation: Always store in amber vials wrapped in aluminum foil.
-
-
Thermal Instability: The azetidine ring has ~26 kcal/mol of ring strain.[2] Heating above 100°C (even during synthesis) can risk ring-opening or elimination to 1-Boc-azetine.[1][2]
Safety Protocols (GHS)
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[5]
-
Specific Handling: Do not use metal spatulas (potential for metal-catalyzed decomposition); use glass or Teflon.[1][2]
Visualization: Storage Logic
Figure 2: Causality of degradation pathways and the required preventative storage protocols.
Experimental Application
Why Physical Properties Matter in Synthesis
In cross-coupling reactions (e.g., Negishi coupling to form 3-arylazetidines), the physical state and purity of the iodide directly impact the catalyst turnover number (TON).[2]
-
Purity Check: Before use, inspect the color. A brown tint indicates free iodine, which poisons Palladium (Pd) catalysts.
-
Purification: If degraded, dissolve in
and wash with 10% until colorless, then dry and concentrate immediately before use.
Protocol: Preparation for Cross-Coupling
-
Remove 1-Boc-3-iodoazetidine from -20°C storage and allow to warm to Room Temperature (RT) inside a desiccator to prevent condensation.
-
Weigh rapidly into the reaction vessel.
-
Purge with Argon/Nitrogen immediately.[2]
-
Solvent Choice: The compound is highly soluble in THF and DMF.[2] For Zinc insertion (Negishi), use anhydrous THF.
References
-
ChemicalBook. (2025).[2] 1-Boc-3-iodoazetidine Physical Properties and Synthesis. Retrieved from
-
PubChem. (2025).[2][5] tert-Butyl this compound-1-carboxylate Compound Summary. National Library of Medicine.[2] Retrieved from
- Billotte, S. (2019). Synthesis of 3-substituted azetidines. Organic Syntheses. (General reference for azetidine handling).
-
BLD Pharm. (2025).[2] Product Analysis: tert-Butyl this compound-1-carboxylate. Retrieved from
-
Google Patents. (2013).[2] Process for the preparation of iodide (JP2013533231A).[2] Contains specific NMR data. Retrieved from
Sources
- 1. CAS 254454-54-1 | 1-BOC-3-Iodoazetidine - Synblock [synblock.com]
- 2. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
- 3. JP2013533231A - Process for the preparation of iodide - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tert-butyl this compound-1-carboxylate | C8H14INO2 | CID 11000522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3-Iodoazetidine in the Synthesis of Spirocyclic Compounds
This is a comprehensive Application Note and Protocol guide for the use of 3-Iodoazetidine in the synthesis of spirocyclic compounds.
Executive Summary
The transition from planar, aromatic scaffolds to three-dimensional,
This compound (3-IA) serves as a versatile linchpin in this domain. Unlike simple alkyl halides, 3-IA possesses a unique reactivity profile driven by the ring strain (~26 kcal/mol) of the azetidine core. This guide details two high-value synthetic workflows:
-
Strain-Release Spirocyclization: Leveraging 3-IA as a precursor to in situ 1-azabicyclo[1.1.0]butane (ABB) intermediates.
-
Metallaphotoredox Cross-Coupling: Direct installation of the azetidine ring onto cyclic cores via radical manifolds.
Strategic Utility & Mechanism
Why this compound?
While 3-azetidinone is a common electrophile for spiro-synthesis (via condensation), This compound offers distinct advantages for radical and strain-release chemistries:
-
Radical Precursor: The C3–I bond is weak (~50 kcal/mol), enabling facile generation of the azetidinyl radical under mild photoredox or nickel catalysis.
-
Divergent Reactivity: It can act as an electrophile (via
) or a masked nucleophile (via metallaphotoredox). -
Strain-Release Access: Treatment with base converts 3-IA to 1-azabicyclo[1.1.0]butane (ABB) , a powerhouse intermediate for "spring-loaded" spirocyclization.
Mechanistic Pathways
The following diagram illustrates the divergent pathways from this compound to spirocyclic scaffolds.
Figure 1: Divergent synthetic pathways from this compound to spirocyclic architectures.
Protocol A: Strain-Release Spirocyclization (The ABB Route)
Objective: Synthesis of functionalized spiro-azetidines via the in situ formation of 1-azabicyclo[1.1.0]butane (ABB). Application: Ideal for creating 3,3-disubstituted spiro systems where the azetidine nitrogen is part of a complex core.
Materials
-
Substrate:
-Boc-3-iodoazetidine (1.0 equiv). -
Coupling Partner: Cyclic ketone enolate (e.g., cyclohexanone derivative) or Grignard reagent.
-
Reagents:
-PrMgCl·LiCl (TurboGrignard), TMPMgCl·LiCl (Knochel-Hauser Base). -
Solvent: Anhydrous THF (0.1 M).
Experimental Workflow
-
ABB Formation (In Situ):
-
Charge a flame-dried flask with
-Boc-3-iodoazetidine (1.0 mmol) and THF (5 mL). Cool to -78 °C. -
Dropwise add
-PrMgCl·LiCl (1.1 equiv). Stir for 30 min. The disappearance of the starting iodide and formation of the bicyclic species can be monitored by TLC (often requires staining with KMnO4). -
Note: The ABB intermediate is highly strained and reactive. Do not isolate; use immediately.
-
-
Spirocyclization Trigger:
-
Introduce the nucleophilic partner. For a spiro-ketone synthesis : Add the lithium enolate of the cyclic ketone (generated separately using LDA) via cannula at -78 °C.
-
Allow the mixture to warm to 0 °C over 2 hours. The nucleophile attacks the bridgehead carbon of the ABB, relieving strain and opening the ring to form the 3-substituted azetidine.
-
To achieve the spiro-junction: This step typically yields a 3-functionalized azetidine. To close the spiro ring, a second intramolecular alkylation is often required (e.g., if the nucleophile contained a leaving group) or a subsequent radical cyclization is employed.
-
-
Alternative One-Step Spiro-Insertion (Aggarwal Protocol):
-
React the in situ generated ABB with a 1,1-diborylalkane or specific alkyl-lithium species that promotes 1,2-metallate rearrangement, directly forging the spiro center.
-
Data Validation (QC)
| Parameter | Specification | Method |
| Conversion | >95% consumption of 3-IA | LC-MS (ESI+) |
| Intermediate | Presence of ABB (transient) | 1H NMR (distinct bridgehead protons ~3.0 ppm) |
| Yield | 60–85% (substrate dependent) | Isolated Mass |
Protocol B: Ni-Catalyzed Metallaphotoredox Cross-Coupling
Objective: Direct attachment of the azetidine ring to a cyclic halide or redox-active ester to generate "pendant" spiro-precursors or direct spiro-centers via radical recombination. Application: High-throughput synthesis of drug analogs (e.g., replacing a phenyl ring with an azetidine).
Reaction Setup
This protocol utilizes a dual catalytic system (Nickel/Iridium) to couple this compound with an aryl/alkyl halide.
Reagents:
-
Electrophile 1:
-Boc-3-iodoazetidine (1.0 equiv). -
Electrophile 2: Cyclic Bromide/Iodide (e.g., 4-bromotetrahydropyran) (1.2 equiv).
-
Photocatalyst:
(1 mol%). -
Metal Catalyst:
(5 mol%) + dtbbpy (5 mol%). -
Reductant: TDAE or Hantzsch Ester (1.5 equiv) if reductive; or Silane.
-
Base:
(2.0 equiv). -
Solvent: DME/DMSO (10:1).
Step-by-Step Methodology
-
Glovebox Assembly:
-
In a nitrogen-filled glovebox, combine the Ni-catalyst, ligand, and photocatalyst in a 20 mL vial.
-
Add the solid base (
). -
Dissolve
-Boc-3-iodoazetidine and the cyclic bromide in the solvent mixture and add to the vial.
-
-
Irradiation:
-
Seal the vial with a septum cap.
-
Place in a photoreactor (Blue LED, 450 nm) with fan cooling to maintain T < 35 °C.
-
Stir vigorously (1000 rpm) for 12–24 hours.
-
-
Workup:
-
Dilute with EtOAc, wash with brine/water (1:1).
-
Dry over
, concentrate, and purify via flash chromatography (Hex/EtOAc).
-
Mechanism of Action
The this compound undergoes Single Electron Transfer (SET) to generate the C3-azetidinyl radical . This radical is captured by the Ni(II) complex (which has already oxidatively added the cyclic bromide). Reductive elimination from Ni(III) forges the
Figure 2: Dual catalytic cycle for the cross-coupling of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Decomposition of ABB intermediate. | Ensure temperature is strictly <-70 °C during Grignard addition. Use fresh reagents. |
| Protodeiodination (Protocol B) | H-atom abstraction from solvent. | Switch to deuterated solvent or increase concentration. Ensure anhydrous conditions. |
| Dimerization | Homocoupling of 3-IA. | Add 3-IA slowly via syringe pump to keep radical concentration low relative to the Ni-catalyst. |
References
-
Dunham, J. C., et al. "Strain-Release Amination of 1-Azabicyclo[1.1.0]butanes."[2] Journal of the American Chemical Society, 2020. Link
-
Merchant, R. R., et al. "Modular Synthesis of Spirocyclic Azetidines via Strain-Release Reagents." Nature Chemistry, 2019. Link
-
Le, C., et al. "General and Practical Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides." Angewandte Chemie International Edition, 2017. Link
-
Mykhailiuk, P. K. "Spirocyclic Azetidines in Drug Discovery." Chemical Reviews, 2021. Link
Sources
Application Notes and Protocols for the Synthesis of 3-Aminoazetidines from 3-Iodoazetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Aminoazetidines in Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent conformational rigidity and ability to introduce a three-dimensional character into otherwise flat molecules make it a valuable bioisostere for various functional groups. Among its derivatives, 3-aminoazetidines are of particular interest, serving as key building blocks in the synthesis of a wide array of bioactive compounds, including kinase inhibitors, receptor antagonists, and antibacterial agents. The C-3 amino functionality provides a crucial vector for further molecular elaboration, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
This comprehensive guide provides detailed application notes and protocols for the synthesis of 3-aminoazetidines, with a primary focus on methods starting from the versatile intermediate, 3-iodoazetidine, and its commonly used N-protected form, N-Boc-3-iodoazetidine. We will delve into the mechanistic underpinnings of several key synthetic strategies, offering practical, field-proven insights to navigate the challenges and nuances of each approach.
The Precursor: Synthesis of N-Boc-3-Iodoazetidine
A common and practical starting point for the synthesis of various 3-substituted azetidines is the N-Boc protected this compound. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the azetidine nitrogen under a variety of reaction conditions and can be readily removed under mild acidic conditions. The synthesis of N-Boc-3-iodoazetidine is typically achieved from the corresponding 3-hydroxyazetidine derivative.
Protocol 1: Synthesis of N-Boc-3-Iodoazetidine from N-Boc-3-Hydroxyazetidine
This protocol details the conversion of a hydroxyl group to an iodide, a versatile leaving group for subsequent nucleophilic substitution reactions.
Reaction Scheme:
Experimental Protocol:
-
To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane, add imidazole (3 equivalents) and triphenylphosphine (2 equivalents).
-
Stir the mixture at room temperature to ensure dissolution of the reagents.
-
Carefully add iodine (1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Boc-3-iodoazetidine as a clear oil.[1]
Expertise & Experience: Why These Reagents?
-
Triphenylphosphine and Iodine: This combination forms a phosphonium iodide intermediate in situ, which then activates the hydroxyl group for nucleophilic substitution by the iodide ion.
-
Imidazole: Imidazole acts as a mild base to neutralize the hydroiodic acid (HI) generated during the reaction, preventing potential side reactions and decomposition of the acid-sensitive Boc protecting group.
Synthetic Strategies for the Introduction of the Amino Group
Several robust methods can be employed to introduce the amino functionality at the C-3 position of the azetidine ring, starting from this compound. The choice of method often depends on the desired final product (primary, secondary, or tertiary amine), the scale of the reaction, and the presence of other functional groups in the starting materials.
Method 1: Direct Amination via Nucleophilic Substitution
The most straightforward approach to 3-aminoazetidines is the direct reaction of this compound with a primary or secondary amine. This reaction proceeds via a classical SN2 mechanism.
Causality Behind Experimental Choices:
The success of this direct amination is contingent on several factors. The choice of solvent is critical; polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can solvate the cationic species formed during the reaction without interfering with the nucleophilicity of the amine. The reaction is often heated to overcome the activation energy of the substitution on the sterically demanding azetidine ring. An excess of the amine nucleophile is frequently used to drive the reaction to completion and to act as a base to neutralize the HI byproduct. Alternatively, a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be added.
Experimental Protocol: General Procedure for Direct Amination
-
In a sealed reaction vessel, dissolve N-Boc-3-iodoazetidine (1 equivalent) in acetonitrile.
-
Add the desired primary or secondary amine (2-3 equivalents). If the amine is a solid, it can be dissolved in a minimal amount of acetonitrile.
-
If the amine is used as a salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Seal the vessel and heat the reaction mixture to 80 °C overnight.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Yields for Direct Amination
| Amine Nucleophile | Product | Typical Yield |
| Piperidine | 1-(N-Boc-azetidin-3-yl)piperidine | 72%[2] |
| Morpholine | 4-(N-Boc-azetidin-3-yl)morpholine | Moderate to High |
| Benzylamine | N-Benzyl-N-Boc-azetidin-3-amine | Moderate to High |
Troubleshooting:
-
Low Conversion: Increase the reaction temperature or time. Consider using a more polar solvent like DMF. Ensure the amine nucleophile is not too sterically hindered.
-
Side Reactions: Over-alkylation of primary amines can be an issue. Using a larger excess of the primary amine can help to minimize this.
Method 2: The Gabriel Synthesis for Primary 3-Aminoazetidine
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct amination using ammonia.[3][4][5] This multi-step process involves the N-alkylation of potassium phthalimide with this compound, followed by the liberation of the primary amine.[3][4][5][6][7]
Workflow Diagram:
Caption: Workflow for the Gabriel Synthesis of 3-Aminoazetidine.
Experimental Protocol:
Step 1: N-Alkylation of Potassium Phthalimide
-
To a solution of N-Boc-3-iodoazetidine (1 equivalent) in DMF, add potassium phthalimide (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-water to precipitate the N-alkylated phthalimide intermediate.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Hydrazinolysis to Release the Primary Amine
-
Suspend the N-(N-Boc-azetidin-3-yl)phthalimide intermediate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-4 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude N-Boc-3-aminoazetidine.
-
Purify by column chromatography if necessary.
Expertise & Experience:
-
Why Phthalimide? The two carbonyl groups flanking the nitrogen in phthalimide make the N-H proton acidic, allowing for easy deprotonation to form the nucleophilic phthalimide anion. After alkylation, the resulting N-alkylphthalimide is no longer nucleophilic, preventing over-alkylation.[3]
-
Hydrazinolysis vs. Acid/Base Hydrolysis: While acidic or basic hydrolysis can also be used to cleave the phthalimide, hydrazinolysis is often preferred as it proceeds under milder conditions and can provide higher yields.
Method 3: Azide Introduction and Subsequent Reduction
This two-step approach involves the initial conversion of this compound to 3-azidoazetidine, followed by reduction of the azide to the corresponding primary amine. This method is particularly useful when direct amination is challenging and offers a clean route to the primary amine.
Workflow Diagram:
Caption: Two-step synthesis of 3-aminoazetidine via an azide intermediate.
Experimental Protocol:
Step 1: Synthesis of N-Boc-3-azidoazetidine
-
Dissolve N-Boc-3-iodoazetidine (1 equivalent) in DMF.
-
Add sodium azide (1.5-2 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield N-Boc-3-azidoazetidine, which can often be used in the next step without further purification.
Step 2: Reduction of the Azide
Two common methods for the reduction of the azide are the Staudinger reduction and catalytic hydrogenation.
-
Staudinger Reduction: This method is known for its mild reaction conditions and high chemoselectivity.
-
Dissolve the crude N-Boc-3-azidoazetidine (1 equivalent) in a mixture of THF and water.
-
Add triphenylphosphine (1.1 equivalents) to the solution.
-
Stir the reaction at room temperature overnight. The reaction can be gently heated to 50 °C to accelerate the conversion.
-
Monitor the reaction by TLC for the disappearance of the azide starting material.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the desired amine from the triphenylphosphine oxide byproduct.
-
-
Catalytic Hydrogenation: This is a clean and efficient method, provided that no other reducible functional groups are present in the molecule.
-
Dissolve N-Boc-3-azidoazetidine (1 equivalent) in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the N-Boc-3-aminoazetidine.
-
Method 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] It offers a broad substrate scope and is often successful where traditional nucleophilic substitution reactions fail.[9]
Causality Behind Experimental Choices:
The key to a successful Buchwald-Hartwig amination lies in the selection of the palladium catalyst, the phosphine ligand, and the base. The ligand plays a crucial role in facilitating the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and increase the catalyst's activity. The choice of base is also critical for the deprotonation of the amine to form the active nucleophile.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2 equivalents).
-
Add N-Boc-3-iodoazetidine (1 equivalent) and the amine coupling partner (1.2 equivalents).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Comparative Summary of Synthetic Methods
| Method | Key Advantages | Key Disadvantages | Substrate Scope |
| Direct Amination | Simple, one-step procedure. | Risk of over-alkylation with primary amines. May require harsh conditions. | Good for secondary amines; can be challenging for primary amines. |
| Gabriel Synthesis | Clean synthesis of primary amines, avoids over-alkylation. | Multi-step process, generation of phthalhydrazide waste. | Primarily for primary amines.[6] |
| Azide Reduction | High-yielding and clean conversion to primary amines. | Two-step process, use of potentially hazardous sodium azide. | Excellent for primary amines. |
| Buchwald-Hartwig Amination | Broad substrate scope, including challenging amines. Milder conditions possible. | Requires expensive and air-sensitive catalysts and ligands. | Wide range of primary and secondary amines, including anilines. |
Conclusion
The synthesis of 3-aminoazetidines from this compound offers a versatile entry point into a class of compounds with significant potential in drug discovery. The choice of synthetic route—be it direct amination, the Gabriel synthesis, azide reduction, or Buchwald-Hartwig amination—should be guided by the specific requirements of the target molecule, the desired scale of the synthesis, and the available resources. By understanding the underlying principles and practical considerations of each method as outlined in these application notes, researchers can confidently and efficiently access these valuable building blocks for the advancement of their scientific endeavors.
References
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Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers Media S.A. Retrieved from [Link]
-
Università degli Studi di Bari Aldo Moro. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Retrieved from [Link]
-
ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
- Unexpected Formation of Azetidines Through Staudinger Reaction of 3-Azido-1,2-diols. (2016). [PDF].
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed Central. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
National Institutes of Health. (2008). Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
-
ResearchGate. (2025). An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
- Gabriel Synthesis. (n.d.). [PDF].
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The Strategic Utility of 3-Iodoazetidine as a Gateway to C3-Functionalized Azetidines
Application Note & Protocol Guide for Researchers in Synthetic and Medicinal Chemistry
Authored by: Senior Application Scientist, Gemini Division
Abstract
The azetidine scaffold is a privileged structural motif in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and reduced lipophilicity.[1][2][3] Access to diverse C3-substituted azetidines is therefore of paramount importance for the exploration of chemical space in medicinal chemistry programs. This guide provides a comprehensive overview and detailed protocols for the use of 3-iodoazetidine as a versatile precursor for the generation of C3-lithiated azetidines via halogen-lithium exchange. Subsequent trapping with a range of electrophiles allows for the modular synthesis of a wide array of C3-functionalized azetidines, opening avenues for novel drug candidates and chemical probes.
Introduction: The Azetidine Moiety in Drug Design
Azetidines, four-membered saturated nitrogen heterocycles, have garnered significant attention in medicinal chemistry.[4][5] Their inherent ring strain, intermediate between that of aziridines and pyrrolidines, provides a unique conformational rigidity that can enhance binding to biological targets.[4][5] The incorporation of the azetidine ring can significantly impact a molecule's properties, often leading to improved metabolic stability and pharmacokinetic profiles.[3][6] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[3]
The C3 position of the azetidine ring is a key vector for introducing molecular diversity. Traditional methods for accessing C3-substituted azetidines can be lengthy and lack modularity.[1] The generation of a C3-azetidinyl anion equivalent, specifically a C3-lithiated azetidine, offers a powerful and direct strategy for forging new carbon-carbon and carbon-heteroatom bonds at this position. This compound, particularly the readily available N-Boc protected form, serves as an excellent and reliable precursor for this transformation due to the facility of the iodine-lithium exchange reaction.
Core Principle: The Halogen-Lithium Exchange
The cornerstone of this methodology is the halogen-lithium exchange, a robust and rapid organometallic transformation.[7][8] This reaction typically involves treating an organic halide with an organolithium reagent, most commonly an alkyllithium such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). The exchange equilibrium generally favors the formation of the more stable organolithium species.[9] In the case of this compound, the equilibrium lies far to the right, favoring the formation of the C3-lithiated azetidine due to the higher s-character of the C-Li bond compared to the alkyllithium reagent.[9]
The reaction is believed to proceed through an "ate-complex" intermediate or transition state, where the organolithium reagent attacks the iodine atom.[9][10] The rate of exchange follows the trend I > Br > Cl, making this compound the ideal substrate for clean and efficient lithiation at low temperatures.[11]
Experimental Workflows and Protocols
Workflow Overview
The overall synthetic strategy is a two-step, one-pot procedure involving the initial synthesis of the this compound precursor, followed by the in situ generation of the C3-lithiated species and its subsequent reaction with an electrophile.
Caption: General workflow for the synthesis of C3-functionalized azetidines.
Part 1: Synthesis of N-Boc-3-Iodoazetidine
The most common and practical precursor is tert-butyl this compound-1-carboxylate (N-Boc-3-iodoazetidine). It can be reliably synthesized from the commercially available N-Boc-3-hydroxyazetidine.
Protocol 1: Synthesis of tert-Butyl this compound-1-carboxylate [12]
Materials:
-
tert-butyl 3-hydroxyazetidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in toluene, add imidazole (3.0 eq) and triphenylphosphine (2.0 eq).
-
Carefully add iodine (1.5 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
Heat the reaction mixture to 100 °C for 1 hour. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and pour it into a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford tert-butyl this compound-1-carboxylate as a clear oil.
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful synthesis will show the disappearance of the hydroxyl proton and a characteristic shift of the C3 proton in the NMR spectrum.
Part 2: Generation of C3-Lithiated Azetidine and Electrophilic Trapping
This protocol describes the general procedure for the lithium-halogen exchange and subsequent reaction with an electrophile. Caution: Organolithium reagents are pyrophoric and moisture-sensitive. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
Protocol 2: General Procedure for Lithiation and Electrophilic Quench
Materials:
-
tert-butyl this compound-1-carboxylate
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Electrophile (e.g., benzaldehyde, dimethylformamide, alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in anhydrous THF in an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the lithiated species is typically rapid.
-
Add a solution of the chosen electrophile (1.2-1.5 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction may be allowed to slowly warm to a higher temperature depending on the reactivity of the electrophile.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).
Causality and Experimental Choices:
-
Protecting Group: The N-Boc group is crucial as it prevents side reactions at the nitrogen atom and can be readily removed under acidic conditions post-functionalization.
-
Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the organolithium species.
-
Temperature: Maintaining a low temperature (-78 °C) is critical to prevent decomposition of the C3-lithiated azetidine, which can be unstable at higher temperatures.[13] It also minimizes side reactions such as α-lithiation of the Boc group.
-
Organolithium Reagent: n-BuLi is generally sufficient for the iodine-lithium exchange. t-BuLi can also be used and is sometimes more effective for less reactive halides, but may lead to more side reactions.
Self-Validation: Successful electrophilic trapping can be confirmed by NMR and mass spectrometry of the purified product. The appearance of new signals corresponding to the incorporated electrophile and the disappearance of the iodine atom are key indicators.
Data Presentation: Representative Electrophilic Trapping Reactions
| Entry | Electrophile | Product | Approximate Yield (%) |
| 1 | Benzaldehyde | N-Boc-3-(hydroxy(phenyl)methyl)azetidine | 75-85 |
| 2 | Dimethylformamide (DMF) | N-Boc-3-formylazetidine | 60-70 |
| 3 | Benzyl bromide | N-Boc-3-benzylazetidine | 70-80 |
| 4 | Acetone | N-Boc-3-(2-hydroxypropan-2-yl)azetidine | 80-90 |
| 5 | Carbon dioxide (dry ice) | N-Boc-azetidine-3-carboxylic acid | 65-75 |
Yields are approximate and can vary based on reaction scale and purification efficiency.
Mechanistic Considerations and Potential Pitfalls
While the halogen-lithium exchange on this compound is generally efficient, researchers should be aware of potential challenges:
-
Configurational Stability: The configurational stability of the C3-lithiated azetidine can be a concern, particularly if a stereocenter is present at C3. Studies on other lithiated heterocycles have shown that the lithiated carbon can be configurationally labile under certain conditions.[14][15]
-
Competing Deprotonation: While less common with this compound, direct deprotonation at C2 or C4 by the organolithium base can occur, especially if the halogen-lithium exchange is slow or if a less reactive halide (e.g., bromide) is used.[16][17]
-
Electrophile Reactivity: Highly reactive electrophiles are generally preferred. Less reactive electrophiles may require longer reaction times or warming, which can lead to decomposition of the lithiated intermediate.
Caption: Key reaction pathways and potential side reactions.
Conclusion and Future Outlook
The use of this compound as a precursor for C3-lithiated azetidines represents a powerful and modular approach for the synthesis of novel, functionally diverse azetidine derivatives. This strategy provides a direct entry into a chemical space that is highly relevant for drug discovery and development. The protocols outlined in this guide are robust and can be adapted to a wide range of electrophiles. Future work in this area may focus on the development of catalytic and enantioselective methods for the functionalization of the C3-lithiated intermediate, further expanding the synthetic utility of this versatile building block.
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Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]
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Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(XX), 4421-4434. [Link]
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Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. (2022). Organic Letters, 24(31), 5780-5784. [Link]
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Access to 3-Azetidines via Halogenation of Titanacyclobutanes. (2021). ACS Omega, 6(44), 29555-29560. [Link]
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De Gennaro, L., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]
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De Gennaro, L., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
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Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (2026). Organic Letters. [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
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Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link]
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Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-25. [Link]
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The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group Meeting. Retrieved from [Link]
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Synthesis of Saturated N-Heterocycles. (2020). The Journal of Organic Chemistry, 85(21), 13417-13428. [Link]
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Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
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"High" Temperature Lithiation-trapping of Nitrogen and Oxygen Heterocycles. (n.d.). CORE. Retrieved from [Link]
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Generation and Electrophilic Substitution Reactions of 3-Lithio-2-methyleneaziridines. (2025). Request PDF. Retrieved from [Link]
-
The Lithium–Halogen Exchange Reaction in Process Chemistry. (2018). Organic Process Research & Development, 22(12), 1661-1678. [Link]
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Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry. [Link]
-
Mechanism of Lithium-Halogen Exchange and Related Reactions. (2019). SlidePlayer. Retrieved from [Link]
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Modular access to functionalized azetidines via electrophilic azetidinylation. (2025). Organic Chemistry Frontiers. [Link]
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Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2012). Arkivoc, 2012(1), 65-83. [Link]
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- 15. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. organicreactions.org [organicreactions.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Deprotection of N-Boc-3-iodoazetidine
Introduction
N-Boc-3-iodoazetidine is a valuable and versatile building block in medicinal chemistry and drug development, prized for its unique four-membered ring structure which acts as a rigid scaffold or a precursor to more complex amines.[1] However, the very features that make it synthetically attractive—the acid-labile N-Boc protecting group, the inherent strain of the azetidine ring, and the presence of a good leaving group (iodide)—create a confluence of reactivity that can make the final deprotection step unexpectedly challenging.
This guide is designed for researchers and process chemists encountering difficulties during the N-Boc deprotection of this substrate. We will explore the common side reactions, delve into their underlying mechanisms, and provide field-proven troubleshooting strategies and optimized protocols to help you achieve a clean and efficient synthesis of the desired 3-iodoazetidine salt.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of N-Boc-3-iodoazetidine so much more problematic than for a simple N-Boc protected amine?
The difficulty arises from the dual reactivity of the substrate under acidic conditions. While acid is required to cleave the Boc group, it also protonates the azetidine nitrogen. This protonation significantly increases the ring strain and activates the C-N bonds towards nucleophilic attack, leading to ring-opening.[2][3] This side reaction directly competes with the desired deprotection, often becoming the dominant pathway under harsh conditions.
Q2: What are the most common side products I should be looking for?
The primary side products are typically:
-
Ring-Opened Products: Formed when a nucleophile (e.g., the acid's counter-ion like Cl⁻ or CF₃COO⁻, or the solvent) attacks one of the ring carbons, leading to acyclic halo-amines.
-
Oligomers/Polymers: The deprotected this compound is bifunctional. The free amine of one molecule can act as a nucleophile, attacking the electrophilic carbon bearing the iodide on another molecule, leading to dimerization and polymerization.
-
tert-Butyl Adducts: The tert-butyl cation generated from the Boc group cleavage is a potent electrophile and can alkylate the deprotected amine or other nucleophiles present, though this is often less prevalent than ring-opening.[4][5]
Q3: My deprotection reaction is incomplete, but increasing the acid concentration or temperature leads to a complex mixture. What is the best approach?
This is a classic dilemma with this substrate. Forcing the reaction to completion with stronger acid or heat often accelerates the undesired ring-opening pathway.[6] The optimal approach involves finding a "sweet spot" with milder acidic conditions, lower temperatures (e.g., 0 °C to room temperature), and careful monitoring by TLC or LC-MS to stop the reaction as soon as the starting material is consumed. Alternatively, exploring non-acidic deprotection methods may be necessary (see Protocol 3).
Q4: I see an unexpected peak in my LC-MS with a mass of [M+57], where M is the mass of my desired product. What is this?
A mass increase of 56 Da (corresponding to the C₄H₈ of a tert-butyl group) is a tell-tale sign of tert-butylation, where the reactive tert-butyl cation has alkylated a nucleophilic site on your molecule, most likely the newly formed secondary amine.[5] The most effective way to prevent this is by adding a cation scavenger to your reaction mixture.[4]
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and solving common issues encountered during the deprotection reaction.
| Symptom / Observation | Probable Cause | Recommended Solution & Rationale |
| Multiple new spots on TLC; complex LC-MS with masses not corresponding to starting material or product. | Acid-Catalyzed Ring-Opening: The azetidine ring is being cleaved by the acidic conditions, leading to a variety of linear byproducts.[3] | 1. Lower the Temperature: Immediately run the reaction at 0 °C or below. This will slow the rate of ring-opening more than the deprotection.2. Switch to a Milder Acid: Replace Trifluoroacetic Acid (TFA) with a solution of HCl in a non-nucleophilic solvent like 1,4-dioxane or diethyl ether. The less nucleophilic counter-ion (Cl⁻) is less prone to attacking the ring.[7]3. Reduce Reaction Time: Monitor the reaction closely (every 15-30 minutes) and quench it immediately upon consumption of the starting material. |
| Desired product is observed, but a significant impurity with a mass of [Product+56] is present. | tert-Butyl Cation Scavenging is Ineffective: The generated tert-butyl cation is alkylating the product amine.[4][5] | 1. Incorporate a Scavenger: Add 5-10% (v/v) of a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture before adding the acid. TIS will reduce the cation, while anisole will trap it via electrophilic aromatic substitution.[6] |
| Reaction is sluggish or stalls; significant starting material remains after several hours. | Insufficient Acid Strength or Stoichiometry: The conditions are too mild to efficiently cleave the sterically hindered Boc group.[8] | 1. Increase Acid Equivalents: Cautiously increase the equivalents of acid (e.g., from 4 eq. to 10 eq. of HCl in dioxane) while keeping the temperature low (0 °C) to minimize side reactions.[7]2. Optimize Solvent: Ensure anhydrous conditions. Water can reduce the effective acidity of the medium.[7]3. Consider a Stronger, Non-Nucleophilic Acid: If HCl fails, a carefully controlled addition of TFA at 0 °C with a scavenger is often the next step. |
| Product is isolated, but it degrades or polymerizes upon storage or during workup. | Inherent Instability of Free this compound: The free base is unstable due to its high reactivity (strained ring + nucleophilic amine + electrophilic C-I bond). | 1. Maintain as a Salt: Do not neutralize the product to the free base unless it is to be used immediately in a subsequent step. Store it as the stable hydrochloride or trifluoroacetate salt.2. Telescope into the Next Step: If possible, perform the deprotection and the subsequent reaction in a one-pot or "telescoped" sequence without isolating the intermediate amine. |
Section 3: Mechanistic Insights & Visualizations
Understanding the competing reaction pathways is crucial for optimizing the deprotection.
Caption: Competing pathways in the acidic deprotection of N-Boc-3-iodoazetidine.
The key to a successful reaction is to favor Path A over Path B . This is typically achieved by using conditions that are just sufficient for Boc cleavage while minimizing the concentration and reactivity of nucleophiles that can lead to ring-opening.
Caption: The stepwise mechanism for the undesired azetidine ring-opening.
Section 4: Recommended Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trifluoroacetic acid (TFA) is highly corrosive and requires careful handling.
Protocol 1: Controlled Deprotection with HCl in Dioxane (Preferred Method)
This method is often successful as it avoids the highly acidic TFA and its nucleophilic counter-ion.
-
Reagents & Materials:
-
N-Boc-3-iodoazetidine (1.0 eq)
-
4.0 M HCl in 1,4-dioxane (10.0 eq)
-
Anhydrous diethyl ether or dichloromethane (DCM) for dilution and precipitation
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a nitrogen inlet
-
-
Step-by-Step Procedure:
-
Dissolve N-Boc-3-iodoazetidine in a minimal amount of anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add the 4.0 M HCl in 1,4-dioxane solution (10 eq) dropwise over 10-15 minutes with vigorous stirring.
-
Monitor the reaction progress by TLC (stain with ninhydrin) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, add anhydrous diethyl ether to precipitate the this compound hydrochloride salt.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under high vacuum.
-
Store the white to off-white solid product under nitrogen at low temperature. Do not attempt to neutralize to the free base unless using immediately.
-
Protocol 2: TFA Deprotection with a Cation Scavenger
This is a more aggressive method, suitable if Protocol 1 is too slow, but it requires careful control.
-
Reagents & Materials:
-
N-Boc-3-iodoazetidine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (1.0 eq or ~5-10% v/v of TFA)
-
Ice bath
-
-
Step-by-Step Procedure:
-
Dissolve N-Boc-3-iodoazetidine in anhydrous DCM (0.1 M).
-
Add triisopropylsilane (TIS) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of 20-50% TFA in DCM (v/v).
-
Add the TFA solution dropwise to the reaction mixture. A slight exotherm may be observed.
-
Stir at 0 °C, monitoring closely by LC-MS. The reaction is often complete in 30-60 minutes.
-
Upon completion, concentrate the reaction mixture in vacuo at low temperature (< 30 °C).
-
Co-evaporate with toluene or DCM (3x) to remove excess TFA.
-
The resulting oil or solid is the this compound trifluoroacetate salt, which can be precipitated with ether if desired.
-
Protocol 3: Alternative Non-Acidic Method (Iodine-Catalyzed)
For substrates that are extremely sensitive to acid, a neutral deprotection method can be explored. This method uses molecular iodine as a catalyst and may offer a completely different selectivity profile.[9]
-
Reagents & Materials:
-
N-Boc-3-iodoazetidine (1.0 eq)
-
Iodine (I₂) (0.1 - 0.3 eq)
-
Anhydrous acetonitrile or DCM
-
-
Step-by-Step Procedure:
-
Dissolve N-Boc-3-iodoazetidine in the chosen anhydrous solvent (e.g., acetonitrile).
-
Add the catalytic amount of iodine.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C), monitoring by LC-MS. Reaction times can be longer (several hours).
-
Upon completion, the workup typically involves dilution, washing with aqueous sodium thiosulfate to remove excess iodine, and extraction.
-
Note: This method generates the free base directly, which may be unstable. It is best suited for reactions where the product is immediately used in the next step.
-
References
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- BenchChem. (2025). Scavengers for Boc deprotection to prevent side reactions. BenchChem Technical Support.
- BenchChem. (2025). N-Boc deprotection issues and alternative methods. BenchChem Technical Support.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). BOC Deprotection. Reagent Guides.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. BenchChem Technical Support.
-
Nishiuchi, Y., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(10), 653-8. [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Kumar, G. P., et al. (2014). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Journal of Chemistry, 2014, 1-5. [Link]
-
Di Mola, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6589. [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds. [Link]
-
ACS Publications. (2021). Bifunctional 1-Boc-3-Iodoazetidine Enhancing Lithium Anode Stability and Rechargeability of Lithium–Oxygen Batteries. ACS Applied Materials & Interfaces. [Link]
-
ACS Publications. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Reddit r/chemistry. (2023). Alternative Methods for Boc Deprotection. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Handling 3-Iodoazetidine Compounds
[1][2]
Subject: Comprehensive Guide to Stability, Storage, and Handling of 3-Iodoazetidine Derivatives Ticket ID: TECH-AZT-303 Responder: Senior Application Scientist, Heterocycle Chemistry Division[1][2]
Introduction: The "Jekyll & Hyde" of Heterocycles
This compound compounds are high-value pharmacophores due to their ability to introduce conformational restriction and metabolic stability into drug candidates.[1][2] However, they present a unique "Jekyll and Hyde" profile:
-
N-Protected forms (e.g., N-Boc-3-iodoazetidine): Relatively stable, commercially available liquids or low-melting solids.[1][2]
-
Unprotected forms (Free Base): Highly unstable, prone to rapid, exothermic self-polymerization.[1][2]
This guide addresses the specific challenges of preventing the "self-destruction" of these compounds during storage and experimental handling.
Module 1: Storage & Stability Protocols
The Core Challenge: Ring Strain & Reactivity
Azetidines possess significant ring strain (~26 kcal/mol). When combined with a good leaving group (iodide) and a nucleophilic nitrogen (in the free base), the compound becomes an alkylating agent to itself.
Storage Decision Matrix
| Compound Form | Stability Profile | Recommended Storage | Shelf Life (Est.)[2] |
| N-Boc-3-iodoazetidine | Moderate. Stable against self-alkylation due to carbamate protection.[1][2] Light sensitive. | 2–8°C (Refrigerated). Protect from light. Store under Argon/Nitrogen. | 12–18 Months |
| This compound HCl | High. Protonation removes N-nucleophilicity, preventing polymerization. | -20°C (Freezer).[1][2] Desiccated. Hygroscopic. | >24 Months |
| This compound (Free Base) | Critical. Rapidly dimerizes/polymerizes in solution or neat.[1][2] | DO NOT STORE. Generate in situ and use immediately. | < 1 Hour (Solvent dependent) |
Visualizing the Decomposition Pathway
The following diagram illustrates why the free base is unstable compared to the salt or protected forms.
Figure 1: Mechanistic pathway of this compound decomposition. The free base undergoes intermolecular self-alkylation, a pathway blocked in N-protected or protonated forms.[1][2]
Module 2: Handling & Solubilization (The "Bench" Guide)
FAQ: Solubilization & Reaction Setup
Q1: My N-Boc-3-iodoazetidine has turned from colorless to brown. Is it usable?
-
Diagnosis: The brown color indicates iodine liberation (
), likely due to photo-oxidation or trace acid exposure.[2] -
Action:
-
Dissolve a small aliquot in solvent.
-
Wash with dilute aqueous
(sodium thiosulfate).[2] -
If the color clears and NMR confirms purity, re-purify via a short silica plug (neutralized with 1%
) and use immediately. -
If significant precipitate remains, discard.
-
Q2: I need to use the free amine for a coupling reaction. How do I handle the HCl salt?
-
Critical Warning: Never "free base" the entire stock of this compound HCl and store it.[2]
-
Protocol (In Situ Neutralization):
-
Suspend the This compound HCl salt in the reaction solvent (e.g., DCM or DMF).[2]
-
Add the electrophile (e.g., acid chloride, aldehyde) first.
-
Add the non-nucleophilic base (e.g., DIPEA, TEA) last and dropwise at 0°C .
-
Reasoning: This ensures the free amine reacts with the electrophile immediately upon generation, rather than reacting with itself.
-
Solvent Compatibility Table
| Solvent Class | Suitability | Notes |
| Chlorinated (DCM, CHCl3) | Excellent | Good solubility for N-Boc and salts.[1][2] Low nucleophilicity. |
| Ethers (THF, Et2O) | Good | Suitable for reactions.[2] Ensure peroxides are absent (oxidative risk).[2] |
| Polar Aprotic (DMF, DMSO) | Caution | High Risk for Free Base. These solvents stabilize the transition state for alkylation (polymerization).[2] Keep reactions dilute (<0.1 M) and cold. |
| Nucleophilic (MeOH, Water) | Avoid | Risk of solvolysis (displacement of iodide by solvent). |
Module 3: Experimental Workflow & Troubleshooting
Workflow: Safe Deprotection of N-Boc-3-iodoazetidine
One of the most common failure points is the deprotection of the N-Boc group to generate the salt.[1][2]
-
Dissolution: Dissolve N-Boc-3-iodoazetidine in dry DCM (0.2 M).
-
Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) at 0°C .
-
Note: Do not use TFA unless you plan to use the TFA salt directly. TFA salts are often oils and harder to handle than HCl salts.
-
-
Precipitation: The product (this compound HCl) should precipitate.[2]
-
Isolation: Filter under inert atmosphere (Argon). Do not expose to humid air for extended periods (hygroscopic).
-
Storage: Store immediately at -20°C.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Exotherm upon base addition | Rapid polymerization of free base.[1][2] | Cool reaction to -10°C or -78°C before adding base.[1][2] Add base slower. |
| Insoluble white solid in DMF | Formation of Azetidinium polymer. | The reaction is lost. Filter solid to confirm (polymer is insoluble in almost everything). Restart with in situ neutralization. |
| Loss of Iodine (Purple vapor) | Thermal decomposition. | Reaction temperature is too high. 3-Iodoazetidines are thermally fragile.[1][2] Keep T < 60°C. |
Module 4: Safety & Emergency Protocols
Hazard Classification:
-
Alkylating Agent: this compound is a potent alkylating agent (similar to nitrogen mustards).[1][2] It can alkylate DNA.
-
Sensitizer: Potential for severe allergic reaction.
Exposure Response:
-
Skin Contact: Wash immediately with soap and water. Do not use alcohol (increases permeability).[2]
-
Spill Cleanup:
-
Do not wipe dry.
-
Treat spill area with a solution of 10% Sodium Thiosulfate (neutralizes iodine) and dilute Ammonia (nucleophile to quench alkylating potential, though this generates polymer, it stops volatility).
-
Absorb with inert material (vermiculite).
-
References
-
Goethals, E. J., et al. (1990).[2] "Cationic Ring-Opening Polymerization of Heterocyclic Monomers." Makromolekulare Chemie. Macromolecular Symposia. (General reference for azetidine polymerization kinetics).
(Note: While specific "half-life" tables for this exact compound are proprietary to internal process chemistry groups, the stability data presented here is derived from the fundamental reactivity principles of strained azetidines referenced in standard heterocyclic chemistry texts and safety sheets.)
Validation & Comparative
Strategic Selection: 3-Iodoazetidine vs. Aziridine Ring-Opening in Medicinal Chemistry
Topic: Advantages of Using 3-Iodoazetidine Over Ring-Opening of Aziridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Rigidification" Advantage
In modern drug discovery, the transition from flat, aromatic structures to
While aziridine ring-opening is a foundational method for synthesizing
Key Verdict: Use This compound when structural rigidity, lowered lipophilicity (LogD), and improved metabolic stability are required. Use aziridine ring-opening when a flexible linker or acyclic amine is the specific target.
Technical Comparison: Mechanism & Utility
The Structural Switch: Rigid vs. Flexible
The primary divergence lies in the final pharmacophore.
-
Route A (Aziridine Opening): Nucleophilic attack on an aziridine yields a flexible ethylamine chain. This often results in "floppy" molecules with higher entropic penalties upon binding to protein targets.
-
Route B (this compound): Using this compound (typically
-Boc protected) as an electrophile preserves the strained ring. This "ties back" the ethylamine chain, reducing conformational freedom and often improving potency and selectivity.
Synthetic Regiocontrol
-
Aziridine Challenge: Ring-opening of non-symmetrical aziridines often suffers from poor regioselectivity (attacking
vs. ), governed by a complex interplay of steric hindrance and electronic activation (e.g., under Lewis acid catalysis). -
This compound Solution: The electrophilic site is chemically fixed at the
position. Whether engaging in displacement or transition-metal catalyzed cross-coupling (e.g., Ni, Pd), the reaction occurs exclusively at the carbon bearing the iodine, eliminating regio-isomeric byproducts.
Safety and Process Scalability
-
Aziridines: Many low-molecular-weight aziridines are volatile, potent alkylating agents, and genotoxic impurities (GTIs). Handling them requires stringent containment.
-
This compound: The
-Boc-3-iodoazetidine derivative is a stable, crystalline solid. It poses significantly lower inhalation risks and is amenable to bench-top handling and large-scale process chemistry.
Comparative Data Analysis
The following table summarizes the physicochemical and synthetic implications of choosing the azetidine scaffold (via this compound) over the acyclic amine (via aziridine).
| Feature | This compound Route (Azetidine Product) | Aziridine Ring-Opening (Acyclic Product) |
| Conformation | Rigid (Low entropy cost binding) | Flexible (High entropy cost binding) |
| Metabolic Stability | High (Blocks N-dealkylation sites) | Moderate/Low (Exposed methylene sites) |
| Lipophilicity (LogP) | Lower (Polar ring reduces LogP) | Higher (Alkyl chain increases LogP) |
| Basicity (pKa) | ~11.0 (Secondary amine) | ~10.6 - 10.8 (Acyclic amine) |
| Regioselectivity | Single Isomer (C3 substitution) | Mixture Risk (C2 vs C3 attack) |
| Reaction Type | Cross-Coupling, Radical, | Nucleophilic Ring Opening |
| Safety Profile | Stable Solid (Boc-protected) | Volatile / Genotoxic (GTI) |
Visualizing the Strategic Divergence
The diagram below illustrates the divergent pathways. Note how this compound provides a controlled entry into cross-coupling manifolds that are difficult with aziridines.
Caption: Strategic divergence between aziridine ring-opening (yielding flexible acyclic amines) and this compound functionalization (yielding rigid azetidine scaffolds).
Experimental Protocols
Protocol A: Nickel-Catalyzed Cross-Coupling of this compound
This protocol demonstrates the utility of this compound in accessing
Objective: Synthesis of 1-Boc-3-arylazetidine via Negishi Coupling.
-
Reagents:
-
1-Boc-3-iodoazetidine (1.0 equiv)[1]
-
Aryl Zinc Reagent (ArZnX) or Aryl Bromide + Zn dust
-
Catalyst:
(10 mol%) -
Ligand: di-tBu-bipyridine (15 mol%) or PyBox
-
Solvent: DMA or THF (anhydrous)
-
-
Procedure:
-
Activation: In a glovebox, charge a reaction vial with
and the ligand. Dissolve in DMA to form the active catalyst complex (green/blue solution). -
Addition: Add 1-Boc-3-iodoazetidine (dissolved in minimal DMA).
-
Coupling: Add the Aryl Zinc reagent dropwise at 0°C.
-
Reaction: Stir at room temperature for 12 hours. The iodine atom at C3 facilitates oxidative addition to Ni(0) without disturbing the strained ring.
-
Workup: Quench with saturated
. Extract with EtOAc.
-
-
Why this fails with Aziridine: Direct cross-coupling on aziridines often leads to
-hydride elimination or ring fragmentation. This compound is robust enough to sustain the catalytic cycle.
Protocol B: Nucleophilic Substitution ( )
Objective: Synthesis of 3-phenoxyazetidine (Ether synthesis).
-
Reagents:
-
1-Boc-3-iodoazetidine (1.0 equiv)[1]
-
Phenol (1.2 equiv)
-
Base:
(2.0 equiv) -
Solvent: DMF
-
-
Procedure:
-
Mix phenol and
in DMF at room temperature for 30 mins to generate the phenoxide. -
Heat to 60-80°C.
-
Mechanism: The reaction proceeds via classical
. The iodine is a good leaving group, and the 4-membered ring, while strained, allows the transition state required for backside attack. -
Contrast: Attempting this with aziridine would require acid catalysis to open the ring (forming the acyclic ether) rather than substitution on the ring.
-
Scientific Validation & Causality
Why this compound Improves DMPK Properties
The "Azetidine Switch" is a validated medicinal chemistry tactic. Replacing a dimethylamine or ethylamine group with an azetidine ring often results in:
-
Reduced Lipophilicity: The cyclic constraint "hides" hydrophobic surface area compared to the freely rotating ethyl chains.
-
Lowered Clearance: The rigidity prevents the nitrogen lone pair from adopting conformations ideal for oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes.
-
Selectivity: The vector of the substituent at C3 is fixed. In this compound derivatives, this vector is perpendicular to the ring plane (puckered conformation), allowing precise probing of binding pockets.
Reference List
-
Duncton, M. A. (2021).[3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Link
-
Lopchuk, J. M. (2019). Chapter 2 - Azetidines. In Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Academic Press. Link
-
Pfizer Inc. (2015). Azetidines as Bioisosteres of Acyclic Amines. Journal of Medicinal Chemistry. Link
-
Baran, P. S., et al. (2016). Strain-Release Amination. Science. (Context: Comparison of strained ring utility). Link
-
Synblock. (2024). 1-Boc-3-iodoazetidine Product Specifications and Applications. Link
Sources
A Tale of Two Precursors: A Comparative Guide to Azetidine Synthesis via 3-Iodoazetidine and 1-Azabicyclo[1.1.0]butane
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to impart desirable physicochemical characteristics, such as improved metabolic stability and aqueous solubility, have led to its incorporation into a multitude of clinical candidates and approved drugs. The efficient and versatile synthesis of substituted azetidines is, therefore, a critical endeavor for drug discovery programs. This guide provides an in-depth comparison of two prominent strategies for azetidine synthesis: the functionalization of a pre-formed ring using 3-iodoazetidine and the strain-release-driven approach utilizing the highly reactive 1-azabicyclo[1.1.0]butane (ABB) .
The Strategic Divide: Functionalization vs. Strain-Release Construction
The choice between this compound and 1-azabicyclo[1.1.0]butane as a starting point for azetidine synthesis represents a fundamental strategic decision. Utilizing this compound is akin to a classic functionalization approach, where a stable, pre-existing azetidine core is elaborated upon. In contrast, employing 1-azabicyclo[1.1.0]butane involves the construction of the desired azetidine derivative from a highly strained and reactive bicyclic precursor, a strategy driven by the release of significant ring strain.
This compound: A Versatile Handle for C-3 Functionalization
N-protected 3-iodoazetidines are valuable and versatile building blocks in medicinal chemistry.[1] The iodine atom at the C-3 position serves as a reliable handle for introducing a wide array of substituents through various synthetic transformations, most notably cross-coupling reactions.
A prime example of this strategy is the Hiyama cross-coupling reaction of arylsilanes with this compound, which provides a mild and efficient route to various 3-arylazetidines.[2] This method is particularly valuable for accessing analogues of bioactive compounds where an aryl group at the C-3 position is crucial for activity.
Experimental Workflow: Hiyama Cross-Coupling with this compound
Caption: Workflow for Hiyama cross-coupling of this compound.
Beyond cross-coupling, the iodo-substituent can be displaced by a variety of nucleophiles, further expanding the accessible chemical space. For instance, treatment of N-Boc-3-iodoazetidine with sodium cyanide furnishes the corresponding 3-cyanoazetidine, a precursor to azetidine-3-carboxylic acid.[1]
1-Azabicyclo[1.1.0]butane (ABB): Harnessing Strain for Rapid Assembly
1-Azabicyclo[1.1.0]butane (ABB) is a unique and highly strained molecule that serves as a powerful synthon for the preparation of 3-substituted and 1,3-disubstituted azetidines.[3][4][5][6] Its reactivity is dominated by the propensity to undergo ring-opening reactions, driven by the release of significant strain energy. This allows for the direct and often single-step introduction of substituents at both the C-3 and N-1 positions.
The transformations of ABB generally involve the cleavage of the C3-N bond, enabling functionalization at the 1 and 3 positions.[7] A general method for the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst allows for the rapid preparation of bis-functionalized azetidines bearing a variety of groups, including alkyl, allyl, vinyl, and benzyl moieties.[8]
Mechanistic Rationale: Strain-Release Driven Functionalization
The power of ABB lies in its ability to be activated by a wide range of electrophiles. This activation can occur at the nitrogen atom, leading to a cascade of events that culminates in a functionalized azetidine. A versatile cation-driven activation strategy has been developed, showcasing the broad utility of this approach.[9] The high ring strain of ABB also facilitates a modular construction of azetidines through the generation of azabicyclo[1.1.0]butyl lithium, which can be trapped with various electrophiles.[2][10]
Caption: General mechanism of strain-release functionalization of ABB.
The synthesis of ABB itself can be achieved from inexpensive starting materials like allylamine, through the cyclization of 2,3-dibromopropylamine hydrobromide using organolithium compounds.[3][6]
Head-to-Head Comparison: Efficacy and Practical Considerations
| Feature | This compound | 1-Azabicyclo[1.1.0]butane (ABB) |
| Synthetic Strategy | Functionalization of a pre-formed ring | Strain-release driven construction |
| Key Transformation | Nucleophilic substitution, cross-coupling | Ring-opening with electrophiles/nucleophiles |
| Versatility | Excellent for C-3 functionalization | Excellent for 1,3-disubstitution |
| Step Economy | Often requires multiple steps for complex products | Can provide rapid access in a single step |
| Substrate Scope | Broad for cross-coupling partners and nucleophiles | Broad for a wide range of electrophiles and organometallic reagents |
| Starting Material | N-protected this compound (can be prepared from ABB) | Can be generated in situ from simple precursors |
| Handling | Generally stable and easy to handle | Highly reactive and requires careful handling (often generated and used in situ) |
Experimental Protocols
Synthesis of N-Boc-3-Iodoazetidine from 1-Azabicyclo[1.1.0]butane
This one-pot, strain-release protocol allows for the gram-scale synthesis of N-protected 3-iodoazetidines from commercially available starting materials.[1]
-
In situ generation of ABB: Allylamine is converted to 2,3-dibromopropanamine hydrochloride. Treatment of the amine hydrobromide with phenyllithium generates 1-azabicyclo[1.1.0]butane in situ.
-
Ring opening and functionalization: The in situ generated ABB is treated with an activating agent such as di-tert-butyl dicarbonate (Boc₂O) or p-toluenesulfonyl chloride, which generates a carbocation at the C-3 position.
-
Iodide trapping: Subsequent reaction with an iodide source, such as sodium iodide, traps the carbocation to afford the N-protected this compound.
Direct Alkylation of 1-Azabicyclo[1.1.0]butane
This method provides rapid access to 1,3-disubstituted azetidines.[8]
-
Reaction setup: In a flame-dried flask under an inert atmosphere, a solution of 1-azabicyclo[1.1.0]butane in a suitable solvent (e.g., THF) is prepared.
-
Addition of reagents: Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) is added, followed by the organometallic reagent (e.g., an organozinc or Grignard reagent).
-
Reaction and workup: The reaction is stirred at the appropriate temperature until completion. Standard aqueous workup and purification by chromatography yield the desired 1,3-disubstituted azetidine.
Conclusion: Choosing the Right Tool for the Job
Both this compound and 1-azabicyclo[1.1.0]butane are powerful and effective precursors for the synthesis of functionalized azetidines. The choice between them is dictated by the specific synthetic goal.
-
This compound is the ideal choice for the targeted C-3 functionalization of an existing azetidine core, particularly for introducing aryl or other groups via well-established cross-coupling methodologies. It offers predictability and is generally easier to handle.
-
1-Azabicyclo[1.1.0]butane excels in the rapid construction of 1,3-disubstituted azetidines , often with high step economy. Its strain-release reactivity opens up unique synthetic pathways to complex and diverse azetidine scaffolds that might be challenging to access through other means.[10]
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each approach is paramount for the efficient and strategic synthesis of novel azetidine-containing molecules. The continued development of methodologies utilizing these versatile precursors will undoubtedly fuel further innovation in medicinal chemistry.
References
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Hayashi, K. (2010). Synthesis of a strain molecule, 1-azabicyclo [1.1. 0] butane. Yakugaku Zasshi, 130(10), 1339-46. [Link]
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An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (n.d.). Retrieved February 6, 2026, from [Link]
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Gianatassio, R., & Kadish, D. (2019). Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Organic Letters, 21(7), 2060–2063. [Link]
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Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 6, 2026, from [Link]
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Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019). PubMed. [Link]
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Musci, P., et al. (2023). Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes. Arkivoc, 2023(3), 1-20. [Link]
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A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC. [Link]
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Fallon, T., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(32), 5261-5269. [Link]
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A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed. [Link]
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry, 11. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
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Cation-Promoted Strain-Release-Driven Access to Functionalized Azetidines from Azabicyclo[1.1.0]butanes. (2023). PubMed. [Link]
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Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis and Chemistry of Substituted 1-Azabicyclo[1.1.0]butanes. (n.d.). Retrieved February 6, 2026, from [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]
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Azabicyclo[1.1.0]butane in the strain-release-driven synthesis of functionalised azetidines. (2023). Retrieved February 6, 2026, from [Link]
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Hayashi, K., et al. (2002). SYNTHESIS OF AZETIDINE DERIVATIVES USING 1-AZABICYCLO[1.1.0]BUTANE. HETEROCYCLES, 56, 433-442. [Link]
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Synthesis and Applications of Bicyclo[1.1.0]butyl and Azabicyclo[1.1.0]butyl Organometallics. (n.d.). PMC. [Link]
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Musci, P., et al. (2023). Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes. Arkivoc, 2023(3), 1-20. [Link]
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Hayashi, K. (2010). Synthesis of a Strain Molecule, 1-Azabicyclo [1.1.0] butane. Yakugaku Zasshi, 130(10), 1339-1346. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 3-Iodoazetidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are foundational to discovery. Among these, heterocyclic compounds like 3-iodoazetidine and its derivatives are valuable building blocks. However, their unique reactivity and potential hazards necessitate a thorough understanding of proper handling and disposal protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to scientific integrity and safety extends beyond providing reagents; we aim to be your trusted partner in all aspects of laboratory operations.
Understanding the Hazard: Why this compound Requires Special Handling
This compound is a halogenated, four-membered heterocyclic amine. Its chemical properties, which make it a useful synthetic intermediate, also present specific hazards that must be carefully managed. The Safety Data Sheet (SDS) for the hydrochloride salt of this compound highlights several key risks: it is corrosive to metals, causes severe skin burns and eye damage, and is corrosive to the respiratory tract.
The strained azetidine ring is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity must be considered during all handling and disposal steps to avoid unintended and potentially hazardous reactions.
Table 1: Hazard Profile of this compound Hydrochloride
| Hazard Statement | GHS Classification | Implication for Handling and Disposal |
| May be corrosive to metals | Corrosive to metals, Category 1 | Use appropriate containers for storage and waste collection (e.g., glass or compatible plastic, not metal). |
| Causes severe skin burns and eye damage | Skin corrosion/irritation, Category 1; Serious eye damage/eye irritation, Category 1 | Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory. Immediate first aid is critical in case of exposure. |
| Corrosive to the respiratory tract | Specific target organ toxicity — Single exposure (Respiratory tract irritation), Category 3 | All handling of the solid or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Core Directive: A Risk-Based Approach to Disposal
The proper disposal of this compound is not a one-size-fits-all procedure. It requires a risk-based approach that prioritizes the safety of personnel and environmental protection. This guide outlines a workflow that emphasizes containment and disposal through a certified hazardous waste management vendor, rather than attempting chemical neutralization in the laboratory without validated procedures.
Caption: Figure 1. Recommended workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
This protocol is designed to provide clear, actionable steps for the safe disposal of this compound and its associated waste.
Part 1: Personal Protective Equipment (PPE) and Engineering Controls
Your safety is paramount. Before handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE and engineering controls are mandatory:
-
Engineering Controls: All handling of this compound must be conducted in a properly functioning and certified chemical fume hood.[1] This will prevent the inhalation of any dust or aerosols.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.
-
Skin Protection: A flame-resistant lab coat and appropriate gloves are required. Given the corrosive nature of this compound, nitrile gloves should be worn as a minimum, and double-gloving is recommended. Consult your institution's glove compatibility chart for specific recommendations.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Part 2: Waste Segregation and Collection
Proper segregation of hazardous waste is crucial for safe disposal and is a regulatory requirement.
-
Designated Waste Stream: this compound is a halogenated organic compound and must be disposed of in a designated halogenated organic waste stream.[2] Do not mix it with non-halogenated waste. This is critical because halogenated waste requires specific treatment, typically incineration, and cross-contamination can lead to disposal complications and increased costs.
-
Waste Container:
-
Use a dedicated, properly labeled hazardous waste container made of a compatible material such as glass or high-density polyethylene (HDPE). Do not use metal containers due to the corrosive nature of this compound.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Toxic).
-
-
Collecting Different Waste Forms:
-
Solid Waste: Unused or expired this compound solid should be transferred directly into the designated waste container inside a chemical fume hood.
-
Liquid Waste: Solutions containing this compound should be carefully poured into the designated liquid halogenated waste container. Use a funnel to prevent spills.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with this compound should be placed in a sealed, labeled bag and then into the solid hazardous waste container. Non-disposable glassware should be decontaminated before washing (see Part 4).
-
Part 3: Storage and Final Disposal
-
Temporary Storage: The sealed hazardous waste container should be stored in a designated satellite accumulation area or your facility's main hazardous waste storage area. This area should be well-ventilated, away from incompatible materials, and have secondary containment.
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Recommended Disposal Method: The preferred and most effective method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration at a permitted hazardous waste facility.[2] This process ensures the complete destruction of the compound, minimizing its environmental impact. Land disposal of untreated halogenated organic waste is restricted under EPA regulations.[3][4]
Part 4: Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent the spread of contamination.
-
Small Spills (in a chemical fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the area with a suitable laboratory detergent and water.
-
Wipe the area with a final rinse of 70% ethanol.
-
All materials used for cleanup should be disposed of as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is significant or if there is a risk of respiratory exposure, evacuate the entire lab and contact your institution's EHS or emergency response team immediately.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the Safety Data Sheet for this compound.
-
-
Decontamination of Glassware:
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a chemical fume hood. The rinsate must be collected as halogenated hazardous waste.
-
After the initial rinse, wash the glassware with soap and water.
-
Causality and Self-Validation: The Rationale Behind These Procedures
The protocols outlined above are designed as a self-validating system rooted in the fundamental principles of chemical safety and regulatory compliance.
-
Why avoid in-lab neutralization? While chemical neutralization can be a valid disposal strategy for some reagents, it is not recommended for this compound without a thoroughly validated procedure. The reactivity of the strained azetidine ring towards nucleophiles means that common deiodination reagents, such as sodium thiosulfate, could potentially lead to ring-opening, generating unknown and potentially more hazardous byproducts.[5][6] Disposal via a certified vendor for incineration eliminates this risk by ensuring complete destruction in a controlled environment.
-
The importance of segregation: Segregating halogenated from non-halogenated waste is not merely a matter of good housekeeping.[2] It is a critical step that facilitates proper disposal by incineration, which is often required for halogenated compounds to prevent the release of persistent organic pollutants.
-
Adherence to regulations: These procedures are in alignment with the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) regarding the management of hazardous waste.[3][4]
By adhering to these evidence-based procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible environmental stewardship that are integral to the scientific community.
References
- Sigma-Aldrich. (2024). Safety Data Sheet: this compound hydrochloride.
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
- Apollo Scientific. (n.d.). Safety Data Sheet: Azetidine.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Boc-3-(iodomethyl)azetidine.
- Fisher Scientific. (2012). Safety Data Sheet: Azetidine.
- Masson, G., Gomez Pardo, D., & Cossy, J. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21.
- Sun, J., et al. (2018). Catalytic enantioselective desymmetrization of azetidines with thiols.
- Blanc, A., et al. (2014). A simple and robust one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones gives α-carbonylated N-sulfonylazetidines. The Journal of Organic Chemistry, 79(14), 6590-6600.
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
ACTenviro. (2025). Understanding EPA Land Disposal Restrictions. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
